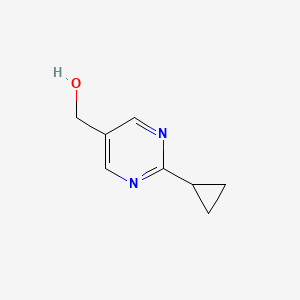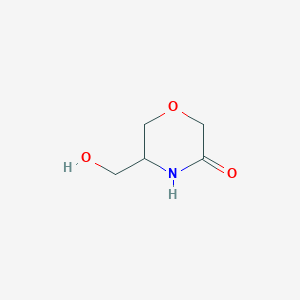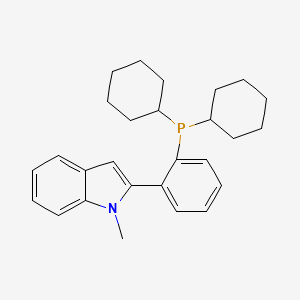![molecular formula C18H25N3O6 B1361008 [{2-[4-(エトキシカルボニル)ピペラジン-1-イル]-2-オキソエチル}(4-メトキシフェニル)アミノ]酢酸 CAS No. 1142205-34-2](/img/structure/B1361008.png)
[{2-[4-(エトキシカルボニル)ピペラジン-1-イル]-2-オキソエチル}(4-メトキシフェニル)アミノ]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C18H25N3O6 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
この化合物は、タンパク質とその機能の研究に使用されるプロテオミクス研究用の製品として購入できます .
生体変換研究
ピペラジン誘導体は、特定のプロドラッグの生体変換において役割を果たすことが知られており、この化合物は、薬物が体内でどのように代謝されるかを理解するための同様の研究に使用できることを示唆しています .
新規有機化合物の合成
ピペラジンとその誘導体は、アミド、スルホンアミド、マンニッヒ塩基など、さまざまな新規有機化合物の合成におけるビルディングブロックまたは中間体として役立ちます .
抗がん研究
ピペラジン複素環は、その抗がん特性について広く研究されてきました。 この化合物は、新規抗がん剤の開発または研究に使用できます .
薬物動態の最適化
ピペラジン部分は、多くの場合、医薬品の薬物動態特性を最適化するために使用され、この化合物が薬物の吸収、分布、代謝、排泄を強化することに関与する可能性があることを示唆しています .
有機合成における試薬
ピペラジンは、安定な結晶性塩を形成する能力のために、さまざまな有機化合物の調製のための試薬として使用されます。 この化合物は、科学研究で同様の機能を果たす可能性があります .
生物システムアプリケーション
ピペラジン環を持つ化合物は、抗ヒスタミン、抗菌、抗酸化特性を持っていることが判明しています。 この特定の化合物は、これらの生物学的調査の分野で潜在的に適用できます .
触媒作用と金属有機構造体(MOF)
ピペラジンベースの化合物は、その構造特性により、触媒作用とMOFの開発に使用されています。 これは、この化合物がこれらの分野でも潜在的に適用できることを示唆しています .
サンタクルーズバイオテクノロジー ネイチャー スプリンガーリンク スプリンガーリンク - 抗がん剤 MDPI モレキュール 材料特性 王立化学会
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways .
Pharmacokinetics
Similar compounds have been found to exhibit an acceptable pharmacokinetic profile .
Result of Action
Similar compounds have been found to exhibit various biological activities .
生化学分析
Cellular Effects
The effects of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in certain cell lines, thereby affecting cell viability . Additionally, it has been found to modulate the activity of efflux pumps in cells, which can impact drug resistance mechanisms .
Molecular Mechanism
The molecular mechanism of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA-topoisomerase complexes, altering their binding mode and potentially gaining anti-biofilm activity . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid change over time The compound’s stability and degradation are important factors to consider. Observations in in vitro and in vivo studies have shown that the compound can induce oxidative stress and mitochondrial disruption over time.
Dosage Effects in Animal Models
The effects of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar piperazine derivatives can cause significant changes in cellular metabolism and induce apoptosis . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are critical for its activity . Studies have shown that it can be transported across cell membranes and distributed to various tissues, affecting its therapeutic potential.
Subcellular Localization
The subcellular localization of [{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization within cells can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(N-[2-(4-ethoxycarbonylpiperazin-1-yl)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-3-27-18(25)20-10-8-19(9-11-20)16(22)12-21(13-17(23)24)14-4-6-15(26-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNLZZJTNOWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901116914 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142205-34-2 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[2-[(carboxymethyl)(4-methoxyphenyl)amino]acetyl]-, 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901116914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)







